4-[(4-acetyl-1-piperazinyl)methyl]-N,N-dimethylaniline
Overview
Description
4-[(4-acetyl-1-piperazinyl)methyl]-N,N-dimethylaniline, also known as MAPP, is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. MAPP is a member of the piperazine family, which is a class of compounds that have been used in the pharmaceutical industry as a scaffold for drug development.
Mechanism of Action
The mechanism of action of 4-[(4-acetyl-1-piperazinyl)methyl]-N,N-dimethylaniline is not well understood, but it is believed to act as a modulator of the immune system. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. This suggests that this compound may have potential as an anti-inflammatory agent.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, including breast, lung, and prostate cancer cells. This compound has also been shown to inhibit the production of reactive oxygen species, which are known to contribute to the development of various diseases, including cancer and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[(4-acetyl-1-piperazinyl)methyl]-N,N-dimethylaniline in lab experiments is its potential as a scaffold for the development of new drugs. This compound has a unique chemical structure that can be modified to produce compounds with specific properties. However, one limitation of using this compound is its potential toxicity. This compound has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-[(4-acetyl-1-piperazinyl)methyl]-N,N-dimethylaniline. One area of research could be the development of new compounds based on the this compound scaffold with potential therapeutic applications. Another area of research could be the investigation of the mechanism of action of this compound and its potential as an anti-inflammatory agent. Additionally, further studies could be conducted to determine the toxicity of this compound and its potential side effects in vivo.
Scientific Research Applications
4-[(4-acetyl-1-piperazinyl)methyl]-N,N-dimethylaniline has been studied extensively in scientific research due to its potential applications in various fields. One of the main areas of research has been in the development of new drugs. This compound has been used as a scaffold for the development of new compounds with potential therapeutic applications, such as anti-cancer and anti-inflammatory agents.
properties
IUPAC Name |
1-[4-[[4-(dimethylamino)phenyl]methyl]piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-13(19)18-10-8-17(9-11-18)12-14-4-6-15(7-5-14)16(2)3/h4-7H,8-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNMJNUCQIJAMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC=C(C=C2)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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